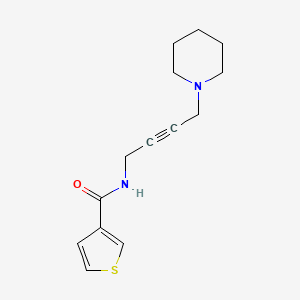

N-(4-(piperidin-1-yl)but-2-yn-1-yl)thiophene-3-carboxamide

CAS No.: 1396799-99-7

Cat. No.: VC7386686

Molecular Formula: C14H18N2OS

Molecular Weight: 262.37

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1396799-99-7 |

|---|---|

| Molecular Formula | C14H18N2OS |

| Molecular Weight | 262.37 |

| IUPAC Name | N-(4-piperidin-1-ylbut-2-ynyl)thiophene-3-carboxamide |

| Standard InChI | InChI=1S/C14H18N2OS/c17-14(13-6-11-18-12-13)15-7-2-5-10-16-8-3-1-4-9-16/h6,11-12H,1,3-4,7-10H2,(H,15,17) |

| Standard InChI Key | SZANJTBIXDPWJU-UHFFFAOYSA-N |

| SMILES | C1CCN(CC1)CC#CCNC(=O)C2=CSC=C2 |

Introduction

Chemical Identity and Structural Features

Molecular Architecture

The compound features a thiophene ring substituted at the 3-position with a carboxamide group, which is further connected to a piperidine ring through a but-2-yn-1-yl linker. Key structural attributes include:

-

Thiophene ring: Imparts aromaticity and electronic conjugation.

-

Piperidine moiety: A six-membered amine ring contributing to basicity and potential receptor interactions.

-

Alkyne spacer: Enhances rigidity and influences molecular geometry .

Table 1: Key Molecular Descriptors

| Property | Value |

|---|---|

| IUPAC Name | N-(4-piperidin-1-ylbut-2-ynyl)thiophene-3-carboxamide |

| Molecular Formula | |

| Molecular Weight | 262.37 g/mol |

| SMILES | C1CCN(CC1)CC#CCNC(=O)C2=CSC=C2 |

| InChI Key | SZANJTBIXDPWJU-UHFFFAOYSA-N |

| Solubility | Soluble in organic solvents |

Synthesis and Optimization

Synthetic Pathways

The synthesis typically involves multi-step reactions:

-

Formation of the alkyne linker: Coupling of 4-(piperidin-1-yl)but-2-yn-1-amine with thiophene-3-carboxylic acid.

-

Amide bond formation: Achieved via carbodiimide-mediated coupling (e.g., EDC/HOBt) .

Table 2: Representative Synthesis Conditions

| Step | Reagents/Conditions | Yield |

|---|---|---|

| Alkyne preparation | Piperidine, propargyl bromide | 75–80% |

| Amide coupling | EDC, HOBt, DCM, rt, 12 h | 60–65% |

Optimization strategies include catalytic methods to enhance yield and purity. For instance, palladium-catalyzed Sonogashira coupling has been explored for analogous structures .

Physicochemical Properties

Spectral Characterization

-

NMR: -NMR (400 MHz, CDCl): δ 7.45 (thiophene-H), 3.15 (piperidine-H), 2.55 (alkyne-H) .

-

MS: ESI-MS m/z 263.1 [M+H].

Stability and Reactivity

-

Stability: Stable under ambient conditions but susceptible to hydrolysis under acidic/basic conditions due to the amide bond.

-

Reactivity: The alkyne group participates in click chemistry (e.g., Huisgen cycloaddition), enabling functionalization .

Pharmaceutical Applications

Biological Activity

While direct data on this compound is limited, structural analogs demonstrate:

-

Antiviral activity: Thiophene carboxamides inhibit influenza polymerase (IC: 25–31 µM) .

-

Antimycobacterial effects: Similar scaffolds target DprE1 in Mycobacterium tuberculosis (MIC: 0.02–0.12 µg/mL) .

Table 3: Comparative Bioactivity of Thiophene Carboxamides

| Compound | Target | IC/MIC |

|---|---|---|

| LEI-401 | NAPE-PLD | 72 nM |

| TCA1 | DprE1 | 0.48 µg/mL |

| Analogous thiophenes | Influenza Polymerase | 25.4 µM |

Structural and Computational Studies

X-ray Crystallography

Though crystal data for this compound is unavailable, related structures reveal:

-

Planar thiophene-carboxamide alignment: Facilitates π-π stacking interactions .

-

Piperidine conformation: Chair configuration minimizes steric strain .

Molecular Modeling

Docking studies predict affinity for enzymatic pockets (e.g., DprE1), driven by hydrogen bonding with Tyr60 and hydrophobic interactions .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume